molecular formula C10H16N2 B1279203 N1-Butylbenzene-1,2-diamine CAS No. 51592-02-0

N1-Butylbenzene-1,2-diamine

Cat. No.: B1279203
CAS No.: 51592-02-0
M. Wt: 164.25 g/mol
InChI Key: NBFBBBHLERFOND-UHFFFAOYSA-N
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Description

N1-Butylbenzene-1,2-diamine is an organic compound with the molecular formula C10H16N2 It is a derivative of benzene, where the benzene ring is substituted with a butyl group and two amino groups at the 1 and 2 positions

Biochemical Analysis

Biochemical Properties

N1-Butylbenzene-1,2-diamine plays a significant role in biochemical reactions, particularly in the context of its interactions with metal ions. One notable application is its use as a fluorescent probe for detecting copper ions (Cu²⁺) in biological systems . The compound exhibits high selectivity for copper ions, leading to a substantial fluorescence enhancement upon binding. This interaction is primarily driven by the coordination of the amino groups with the copper ions, resulting in a stable complex. Additionally, this compound can interact with various enzymes and proteins that require copper as a cofactor, influencing their activity and function.

Cellular Effects

The effects of this compound on cellular processes are multifaceted. In living cells, the compound has been shown to enhance fluorescence in the presence of copper ions, facilitating the imaging of these ions within cellular environments . This property is particularly useful for studying copper homeostasis and its role in cellular metabolism. Furthermore, this compound can influence cell signaling pathways by modulating the availability of copper ions, which are essential for the activity of various signaling proteins and enzymes. This modulation can lead to changes in gene expression and cellular metabolism, highlighting the compound’s potential impact on cell function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s amino groups can form coordination bonds with metal ions, particularly copper, leading to the formation of stable complexes . This binding interaction can inhibit or activate enzymes that require copper as a cofactor, thereby influencing their catalytic activity. Additionally, the presence of this compound can lead to changes in gene expression by affecting the availability of copper ions, which are involved in the regulation of transcription factors and other gene regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that this compound remains stable under physiological conditions, allowing for prolonged observation of its effects . Over extended periods, the compound may undergo degradation, leading to a decrease in its efficacy. Long-term studies in vitro and in vivo have demonstrated that this compound can have sustained effects on cellular processes, particularly in the context of copper ion homeostasis.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower dosages, the compound can effectively modulate copper ion levels without causing significant toxicity . At higher dosages, this compound may exhibit toxic effects, including disruption of cellular function and induction of oxidative stress. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without adverse outcomes. These findings underscore the importance of careful dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to metal ion homeostasis. The compound interacts with enzymes and cofactors that regulate copper ion levels, influencing metabolic flux and metabolite levels . By modulating the availability of copper ions, this compound can affect various metabolic processes, including oxidative phosphorylation and the activity of copper-dependent enzymes. These interactions highlight the compound’s role in maintaining cellular metabolic balance.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, this compound can localize to specific compartments, where it exerts its biochemical effects. The distribution of the compound is influenced by its binding affinity for metal ions and its interactions with cellular proteins, which can affect its localization and accumulation.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, this compound may localize to the mitochondria, where it can influence copper-dependent enzymes involved in energy production. Additionally, the compound’s localization to the nucleus can affect gene expression by modulating the availability of copper ions required for transcriptional regulation. These localization patterns are essential for understanding the compound’s biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: N1-Butylbenzene-1,2-diamine can be synthesized through several methods. One common approach involves the reaction of butylamine with o-phenylenediamine under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions: N1-Butylbenzene-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the amino groups on the benzene ring can be substituted with other functional groups using reagents like halogens or sulfonyl chlorides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Halogens, sulfonyl chlorides; often conducted in the presence of catalysts or under acidic/basic conditions.

Major Products:

    Oxidation: Quinones, nitroso compounds.

    Reduction: Reduced amine derivatives.

    Substitution: Halogenated or sulfonated benzene derivatives.

Scientific Research Applications

N1-Butylbenzene-1,2-diamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules. It serves as a precursor in the preparation of fluorescent probes and other functional materials.

    Biology: Employed in the development of fluorescent probes for detecting metal ions such as copper in biological systems. These probes are useful in imaging and diagnostic applications.

    Medicine: Investigated for its potential use in drug development, particularly in the design of molecules with therapeutic properties.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

    N1-Phenylbenzene-1,2-diamine: Similar structure but with a phenyl group instead of a butyl group.

    N1-Methylbenzene-1,2-diamine: Contains a methyl group instead of a butyl group.

    N1-Ethylbenzene-1,2-diamine: Features an ethyl group in place of the butyl group.

Uniqueness: N1-Butylbenzene-1,2-diamine is unique due to the presence of the butyl group, which imparts different physical and chemical properties compared to its analogs. The butyl group can influence the compound’s solubility, reactivity, and interaction with other molecules, making it suitable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

2-N-butylbenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2/c1-2-3-8-12-10-7-5-4-6-9(10)11/h4-7,12H,2-3,8,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBFBBBHLERFOND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=CC=CC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80459370
Record name N1-Butylbenzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80459370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51592-02-0
Record name N1-Butylbenzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80459370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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